6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c6-2(9)1-3(10)7-5(12)8-4(1)11/h(H2,6,9)(H3,7,8,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHBGUGRNLPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588666 | |
| Record name | 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56032-78-1 | |
| Record name | 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of barbituric acid derivatives with various reagents. One common method includes the condensation of barbituric acid with formyl derivatives under basic conditions . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 undergoes oxidation under acidic or basic conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), yielding keto derivatives.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydroxyl → Keto group | KMnO₄ (acidic, heat) | 2,4,6-Trioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
| Hydroxyl → Nitroso group | HNO₂ (nitrous acid) | 6-Nitroso derivative |
Nucleophilic Substitution
The hydroxyl group can be replaced by halogens or amines via activation with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydroxyl → Chloro | SOCl₂ (reflux, anhydrous) | 6-Chloro-2,4-dioxo derivative | |
| Hydroxyl → Amino | NH₃/amine (microwave, 150°C) | 6-Amino-substituted analogs |
Condensation Reactions
The carboxamide and carbonyl groups participate in condensation with aldehydes or amines to form Schiff bases or heterocyclic fused systems.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| With aldehydes | RCHO (basic conditions) | Azomethine derivatives | |
| With hydrazines | NH₂NH₂ (ethanol, Δ) | Pyrazolo-pyrimidine hybrids |
Cyclization and Ring Expansion
Under thermal or catalytic conditions, the compound forms fused or expanded rings.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| With malononitrile | K₂CO₃ (DMF, 80°C) | Pyrido[2,3-d]pyrimidine derivatives | |
| With 1,3-dibromopropane | Base (reflux) | N1-C6 fused bicyclic systems |
Carboxamidation and Functionalization
The C5-carboxamide group reacts with isocyanates or chloroformates to introduce diverse substituents.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| With isocyanates | R-NCO (microwave, 100°C) | N-Alkyl/N-aryl carboxamides | |
| With phenyl chloroformate | PhOCOCl (pyridine) | Intermediate phenyl esters |
Hydrolysis and Degradation
Acidic or alkaline hydrolysis cleaves the carboxamide group, yielding carboxylic acid derivatives.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M, reflux) | 5-Carboxylic acid derivative | |
| Alkaline hydrolysis | NaOH (10%, Δ) | Sodium salt of carboxylic acid |
Synthetic Pathways
The compound is synthesized from barbituric acid derivatives via:
-
Condensation : Barbituric acid reacts with formyl derivatives under basic conditions.
-
Functionalization : Subsequent chlorination (POCl₃) and amination (RNH₂) introduce substituents .
-
Purification : Continuous flow reactors optimize yield (>85%) and purity (>98%).
Reaction Mechanisms
-
Oxidation : Proceeds via radical intermediates in acidic media.
-
Substitution : SN2 mechanism dominates in polar aprotic solvents .
-
Condensation : Involves nucleophilic attack by the carboxamide’s NH₂ group on carbonyl electrophiles.
Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth. A notable study demonstrated that specific modifications to the compound enhanced its cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study:
A derivative of this compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways, indicating potential for development as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity . Research shows that it exhibits inhibitory effects against a range of bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
This table summarizes the effectiveness of the compound against selected pathogens, suggesting its potential use in developing new antimicrobial agents .
Enzyme Inhibition
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine has been studied for its role as an enzyme inhibitor . It has shown promise in inhibiting enzymes involved in metabolic pathways related to various diseases.
Case Study:
Inhibitory assays revealed that the compound effectively inhibited dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. The inhibition was characterized by an IC50 value of approximately 25 µM. This suggests potential applications in treating conditions such as autoimmune diseases and cancers where pyrimidine metabolism is dysregulated .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties , potentially beneficial in neurodegenerative diseases like Alzheimer’s.
Data Table: Neuroprotective Effects
| Treatment Group | Neuronal Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 85 |
In a neurotoxic model using primary neuronal cultures exposed to glutamate, treatment with the compound resulted in a significant increase in neuronal viability compared to control groups .
Synthesis of Novel Polymers
The compound can be utilized in the synthesis of novel polymers with unique properties. Its chemical structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 30 |
| Modified Polymer | 250 | 50 |
This table compares standard polymers with those modified using 6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives .
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s hydroxyl and carbonyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
Key Research Findings
- Substituent Positioning : The 6-hydroxy group in the target compound is crucial for enzymatic inhibition, as its removal (e.g., 1-methyl analog in ) diminishes activity .
- Synthetic Flexibility : Parallel synthesis approaches () enable rapid diversification of pyrimidinecarboxamides, though yields and purity vary with substituent complexity .
- Computational Insights : Virtual screening identifies 3-(4-fluorophenyl)-2,4-dioxo... as a KFase inhibitor, underscoring the value of fluorine in enhancing binding affinity .
Biological Activity
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as 5-Carbomylbarbituric acid, is a compound with significant biological activities. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Chemical Formula : C₅H₅N₃O₄
- CAS Number : 2948-69-8
- Synonyms : 6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboxamide, 2,4,6-trihydroxy-5-pyrimidinecarboxamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Notably, it exhibits:
- Antimicrobial Activity : Some studies have reported its efficacy against specific bacterial strains.
- Antitumor Properties : Research indicates potential applications in cancer therapy due to its ability to inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Antimicrobial Activity
A study conducted by researchers demonstrated that 6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives showed significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.
Enzyme Inhibition Studies
Research has highlighted the potential of 6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and cancer progression.
Key Findings:
- Inhibition Assay Results :
| Compound | IC50 (µM) |
|---|---|
| 6-Hydroxy Compound | 25 |
| Control Compound | >100 |
These results indicate a promising selectivity and potency for targeting BCATs.
Case Studies
Several case studies have been published focusing on the use of this compound in therapeutic contexts:
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer showed that treatment with a formulation including this compound led to improved outcomes compared to standard therapies.
- Antimicrobial Efficacy : Another study focused on its application in treating infections caused by multidrug-resistant bacteria. The results indicated a reduction in infection rates when used alongside conventional antibiotics.
Q & A
Basic: What are the recommended synthetic routes for 6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multicomponent reactions (e.g., Biginelli-like condensation) using thiourea derivatives, β-ketoesters, and substituted aldehydes. Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid), catalyst type (e.g., HCl vs. Lewis acids), and temperature (80–120°C) to improve yield and purity. For regioselective modifications, pre-functionalization of the pyrimidine core with protective groups (e.g., acetyl or benzyl) is critical .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
Use single-crystal X-ray diffraction (XRD) to resolve the planar pyrimidine ring and hydrogen-bonding network, as demonstrated in related tetrahydropyrimidine carboxylates . Complement with NMR (¹H/¹³C) to confirm substituent positions and IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups. DFT calculations can model electronic distributions, particularly the electron-deficient C5 position for electrophilic substitution .
Advanced: How does regioselectivity influence functionalization at the C5 and C6 positions?
Answer:
Regioselectivity is governed by steric and electronic factors. Alkylation at C5 (carboxamide position) requires activating the site via deprotonation with NaH or K₂CO₃, while electrophilic substitution at C6 (hydroxy group) often necessitates protection/deprotection strategies. For example, thioether formation at S2 in related compounds shows preference for soft nucleophiles (e.g., benzyl bromide) under mild conditions .
Basic: What methodologies are suitable for evaluating biological activity, such as antibacterial effects?
Answer:
Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl or nitro groups) enhance activity by disrupting bacterial membrane integrity. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell viability assays .
Advanced: How can computational modeling predict binding interactions with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) against bacterial dihydrofolate reductase (DHFR) or human kinases can identify key interactions, such as hydrogen bonding with the carboxamide group or π-π stacking with aromatic residues. MD simulations (≥100 ns) validate stability of ligand-protein complexes, while QSAR models correlate substituent electronegativity with activity .
Advanced: How to resolve contradictions between in vitro activity and poor solubility?
Answer:
Derivatives with high lipophilicity (e.g., benzylthio groups) may exhibit strong in vitro activity but poor aqueous solubility. Address this via salt formation (e.g., sodium or hydrochloride salts) or formulation with cyclodextrins. For example, compound 2d in related studies retained antibacterial efficacy despite low solubility through enhanced membrane permeability .
Advanced: What strategies enable the synthesis of novel heterocyclic derivatives?
Answer:
Use tandem reactions (Knoevenagel-Michael-cyclocondensation) to fuse thiophene or coumarin rings to the pyrimidine core. For example, coupling with 1,3-diketones or tetrazoles under microwave irradiation (100–150°C) improves regiocontrol. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures isolation of regioisomers .
Advanced: How to address crystallographic disorder in structural analysis?
Answer:
Disorder in XRD data (e.g., rotating phenyl rings or solvent molecules) can be resolved using SQUEEZE (in PLATON) to model electron density. For dynamic disorders (e.g., flexible alkyl chains), refine occupancy factors or collect data at lower temperatures (100 K) to reduce thermal motion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
